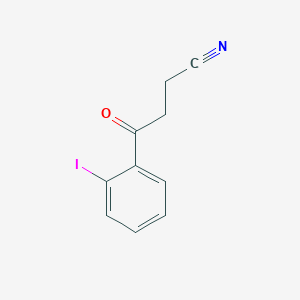

4-(2-Iodophenyl)-4-oxobutyronitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Iodophenyl)-4-oxobutyronitrile (4-IOPOBN) is an organic compound with a molecular formula of C10H7INO2. It is a colorless solid that is soluble in organic solvents and is used in various scientific applications. 4-IOPOBN has been studied extensively for its potential in drug synthesis, scientific research, and lab experiments. In

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

4-(2-Iodophenyl)-4-oxobutyronitrile is explored in various chemical syntheses and reactions. In the study by Volovenko et al. (2001), a similar compound, 2-(4-arylthiazol-2-yl)-4-chloro-3-oxobutyronitrile, was synthesized and its reactions with secondary aliphatic amines were studied, leading to the formation of new compounds like 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles. This research highlights the potential of related nitriles in synthesizing new heterocyclic compounds with diverse chemical properties (Volovenko, Volovnenko, & Tverdokhlebov, 2001).

Antimicrobial Activity

Research by El-Hashash et al. (2014) explores the antimicrobial potential of compounds derived from similar nitriles. The paper discusses the synthesis of novel heterocyclic compounds using 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, a compound structurally related to this compound. The antimicrobial activities of these compounds were studied, suggesting potential applications in developing new antimicrobial agents (El-Hashash, Essawy, & Fawzy, 2014).

Polymer-Conjugated Applications

In a study by Sedláček et al. (2011), a compound structurally similar to this compound was used in the development of a polymer-conjugated system for drug delivery. This system aimed to target tumor tissue and deliver drugs directly to DNA-containing compartments in cells, indicating potential applications in targeted cancer therapy (Sedláček et al., 2011).

Electrolyte Additive in Batteries

A study by Huang et al. (2014) utilized 4-(Trifluoromethyl)-benzonitrile, a compound with some similarity to this compound, as an electrolyte additive in lithium-ion batteries. This research indicated that such nitriles could improve the cyclic stability and performance of high voltage lithium ion batteries (Huang et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(2-iodophenyl)-4-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQANQOKYKASBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642253 |

Source

|

| Record name | 4-(2-Iodophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-01-9 |

Source

|

| Record name | 4-(2-Iodophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.